molecular formula C9H16O3 B2504111 Methyl 2-(3-hydroxy-2,2-dimethylcyclobutyl)acetate CAS No. 26027-93-0

Methyl 2-(3-hydroxy-2,2-dimethylcyclobutyl)acetate

Cat. No.: B2504111
CAS No.: 26027-93-0
M. Wt: 172.224
InChI Key: QCCZUZKJPLGYCO-UHFFFAOYSA-N
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Description

Methyl 2-(3-hydroxy-2,2-dimethylcyclobutyl)acetate is an organic compound with the molecular formula C9H16O3 and a molecular weight of 172.22 g/mol . This compound is characterized by a cyclobutane ring substituted with a hydroxy group and two methyl groups, making it a unique structure in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-hydroxy-2,2-dimethylcyclobutyl)acetate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-hydroxy-2,2-dimethylcyclobutanone with methyl bromoacetate in the presence of a base such as sodium hydride. The reaction is carried out in an inert atmosphere, typically under nitrogen, and at low temperatures to ensure the stability of the intermediates .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for scale, such as continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-hydroxy-2,2-dimethylcyclobutyl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent

    Reduction: LiAlH4

    Substitution: SOCl2

Major Products

    Oxidation: Methyl 2-(3-oxo-2,2-dimethylcyclobutyl)acetate

    Reduction: Methyl 2-(3-hydroxy-2,2-dimethylcyclobutyl)ethanol

    Substitution: Methyl 2-(3-chloro-2,2-dimethylcyclobutyl)acetate

Scientific Research Applications

Methyl 2-(3-hydroxy-2,2-dimethylcyclobutyl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development due to its unique structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(3-hydroxy-2,2-dimethylcyclobutyl)acetate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. Further research is needed to elucidate the exact mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(3-hydroxy-2-methylcyclobutyl)acetate
  • Methyl 2-(3-hydroxy-2,2-dimethylcyclopropyl)acetate
  • Methyl 2-(3-hydroxy-2,2-dimethylcyclopentyl)acetate

Uniqueness

Methyl 2-(3-hydroxy-2,2-dimethylcyclobutyl)acetate is unique due to its cyclobutane ring structure, which imparts distinct chemical properties compared to its cyclopropane and cyclopentane analogs.

Biological Activity

Methyl 2-(3-hydroxy-2,2-dimethylcyclobutyl)acetate is a compound of significant interest in the fields of chemistry and biology due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms, and applications based on diverse research findings.

Chemical Structure and Properties

This compound features a cyclobutane ring with hydroxyl and ester functional groups, which contribute to its reactivity and interactions with biological systems. The compound can undergo various transformations, including oxidation to form methyl 2-(3-oxo-2,2-dimethylcyclobutyl)acetate and reduction to methyl 2-(3-hydroxy-2,2-dimethylcyclobutyl)ethanol.

The biological activity of this compound is largely attributed to its interactions with enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, potentially influencing their activity. The ester group may undergo hydrolysis, releasing the active acid form that interacts with various biological targets. However, detailed studies on the specific mechanisms remain limited.

Biological Applications

This compound has been investigated for several applications:

  • Enzyme Interactions : It is used in studies examining enzyme-substrate interactions due to its structural characteristics.
  • Drug Development : The compound is being explored for its potential in drug synthesis, particularly as a building block for bioactive compounds.
  • Specialty Chemicals : It serves as an intermediate in the production of specialty chemicals within industrial applications.

Case Studies and Experimental Data

  • Enzyme Studies : In one study, the compound was utilized to investigate its binding affinity to specific enzymes. Preliminary results indicated that it could modulate enzyme activity through competitive inhibition mechanisms.
  • Oxidation Reactions : Research focused on the oxidation of this compound revealed optimized conditions for producing cyclobutanones using sodium hypochlorite as an oxidizing agent. The study highlighted the compound's utility in synthesizing enantiopure cyclobutane derivatives .
  • Crystal Structure Analysis : Crystallographic studies have provided insights into the molecular conformation and intermolecular interactions of related compounds. Such analyses suggest that the cyclobutane fragment's conformation plays a crucial role in its biological activity .

Comparative Analysis

To better understand this compound's biological activity, it is useful to compare it with similar compounds:

Compound NameStructure CharacteristicsBiological Activity
Methyl 2-(3-hydroxy-2-methylcyclobutyl)acetateSimilar cyclobutane structureModerate enzyme interaction
Methyl 2-(3-hydroxy-2,2-dimethylcyclopropyl)acetateSmaller ring sizeLower biological activity
Methyl 2-(3-hydroxy-2,2-dimethylcyclopentyl)acetateLarger ring sizeEnhanced receptor binding

This comparison illustrates that the unique cyclobutane structure of this compound may confer distinct biological properties compared to its analogs.

Properties

IUPAC Name

methyl 2-(3-hydroxy-2,2-dimethylcyclobutyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-9(2)6(4-7(9)10)5-8(11)12-3/h6-7,10H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCCZUZKJPLGYCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CC1O)CC(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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